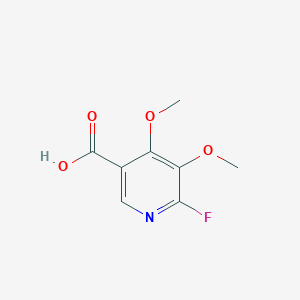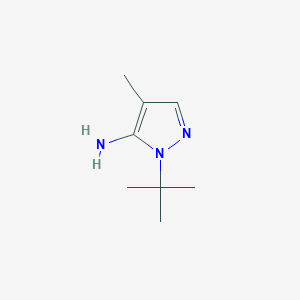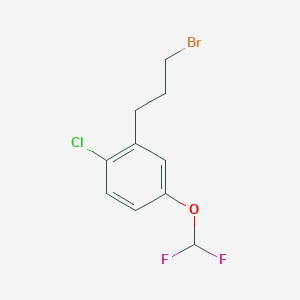![molecular formula C13H18N6O4 B14045099 2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is a nucleoside analog with significant applications in biomedical research. This compound is primarily utilized as a probe to study RNA modifications and their association with diseases such as cancer and viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves multiple stepsThe process typically involves the use of protecting groups such as dimethoxytrityl (DMT) and diphenylcarbamoyl to ensure stability during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis protocols with high coupling efficiency. The use of phosphoramidite chemistry in solid-phase oligonucleotide synthesis is a common approach, ensuring the incorporation of multiple consecutive residues with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Applications De Recherche Scientifique
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Serves as a probe to study RNA modifications and their role in gene expression and regulation.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The compound targets specific molecular pathways, such as those involved in RNA modification, leading to altered gene expression and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine: Another nucleoside analog with similar structural properties.
2’-Deoxy-N2-DMF-5’-O-DMT-Guanosine: Used in the synthesis of nucleoside analogs and antiviral drugs.
Uniqueness
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is unique due to its specific dimethylaminomethylidene moiety, which enhances its stability and reactivity in various biochemical applications. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness as a research tool.
Propriétés
Formule moléculaire |
C13H18N6O4 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |
Clé InChI |
FOSUWRSEKRWMFJ-DJLDLDEBSA-N |
SMILES isomérique |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



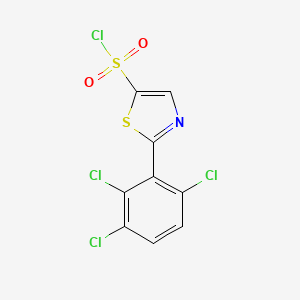

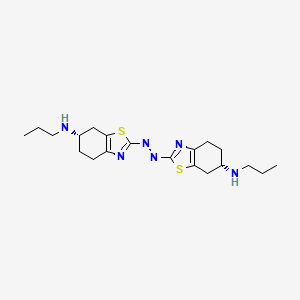
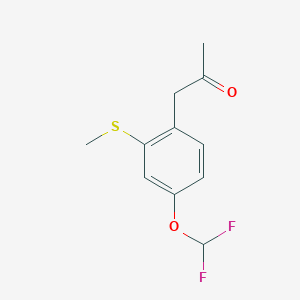
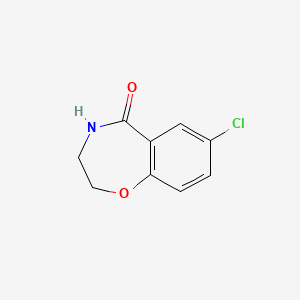
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)



![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
